Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate
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Overview
Description
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate is a fluorinated organic compound with the molecular formula C8H4F5NO2 and a molecular weight of 241.11 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various demanding applications in fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate typically involves the esterification of 2,6-difluoro-4-(trifluoromethyl)nicotinic acid. This process can be achieved through a reaction with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is typically carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted nicotinates with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-difluoro-3-nitrobenzoate: Another fluorinated ester with similar reactivity but different functional groups.
Methyl 2,6-difluoro-4-methylbenzoate: A compound with similar structural features but lacking the trifluoromethyl group.
Uniqueness
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C8H4F5NO2 |
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Molecular Weight |
241.11 g/mol |
IUPAC Name |
methyl 2,6-difluoro-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H4F5NO2/c1-16-7(15)5-3(8(11,12)13)2-4(9)14-6(5)10/h2H,1H3 |
InChI Key |
IEKHNGSZRTTWAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1C(F)(F)F)F)F |
Origin of Product |
United States |
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